N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core, which is known for its diverse biological activities, and a chromene moiety, which is often associated with antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzoyl chloride with 1-benzofuran-3-amine to form an intermediate, which is then reacted with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves interaction with specific molecular targets and pathways. The benzofuran moiety is known to inhibit certain enzymes, while the chromene structure can scavenge free radicals, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide
- **2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine
Uniqueness
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of benzofuran and chromene moieties, which confer a distinct set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C28H21NO6 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H21NO6/c1-3-33-18-11-9-17(10-12-18)26(31)27-25(19-6-4-5-7-22(19)35-27)29-28(32)24-15-21(30)20-14-16(2)8-13-23(20)34-24/h4-15H,3H2,1-2H3,(H,29,32) |
InChI Key |
JYYUKFOXFBOGDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)C |
Origin of Product |
United States |
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